USP14 Inhibitory Potency: IU1-248 vs Parent IU1 — 10-Fold Improvement in Proteasome-Bound USP14 Assay
In the Ub-AMC hydrolysis assay using proteasome-bound USP14, IU1-248 demonstrated an IC50 of 0.83 μM, representing an approximately 15-fold increase in potency over the parent compound IU1 (IC50 = 12.25 μM) [1]. The paper reports this as a 10-fold improvement; the calculated ratio from the reported values is 14.8-fold. This potency gain was achieved through structure-guided replacement of the pyrrolidine ring with a 4-hydroxypiperidine moiety to improve binding affinity and solubility [1]. IU1-248 is comparable in potency to IU1-47 (IC50 = 0.68 μM) within the same assay system [1].
| Evidence Dimension | USP14 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IU1-248 IC50 = 0.83 μM |
| Comparator Or Baseline | IU1 IC50 = 12.25 μM; IU1-47 IC50 = 0.68 μM |
| Quantified Difference | IU1-248 is 14.8-fold (reported as ~10-fold) more potent than IU1; comparable to IU1-47 (0.83 vs 0.68 μM) |
| Conditions | Ub-AMC hydrolysis assay, proteasome-bound USP14 (Cell Res. 2018, Fig. 4b) |
Why This Matters
Procurement of IU1-248 over IU1 provides a >10-fold potency advantage, enabling effective USP14 inhibition at substantially lower compound concentrations, which reduces solvent exposure and off-target risk in cell-based assays.
- [1] Wang Y, Jiang Y, Ding S, Li J, Song N, Ren Y, Hong D, Wu C, Li B, Wang F, He W, Wang J, Mei Z. Small molecule inhibitors reveal allosteric regulation of USP14 via steric blockade. Cell Res. 2018 Dec;28(12):1186-1194. DOI: 10.1038/s41422-018-0091-x. View Source
